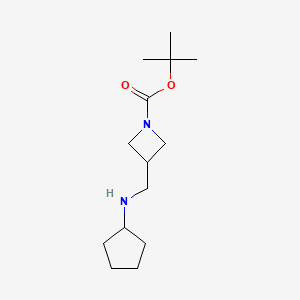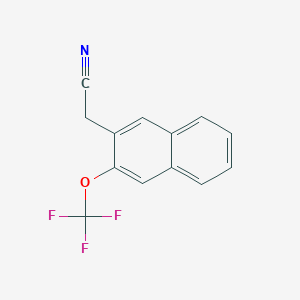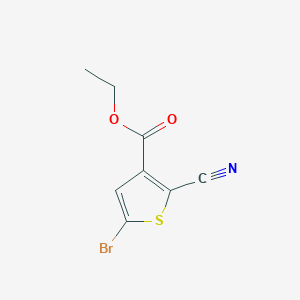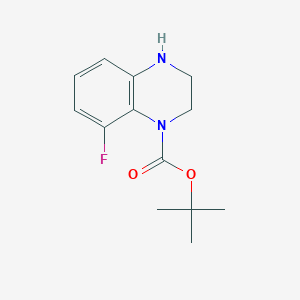
6,7-Dichloro-2-propylquinolin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,7-Dichloro-2-propylquinolin-4-amine is a quinoline derivative with the molecular formula C12H12Cl2N2. This compound is part of a broader class of quinoline derivatives known for their diverse biological activities and applications in various fields, including medicine, chemistry, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dichloro-2-propylquinolin-4-amine typically involves the reaction of 4,7-dichloroquinoline with propylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to enhance the reaction rate .
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as microwave-assisted synthesis or the use of continuous flow reactors. These methods offer advantages in terms of reaction time, yield, and environmental impact .
Chemical Reactions Analysis
Types of Reactions
6,7-Dichloro-2-propylquinolin-4-amine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms on the quinoline ring can be substituted by nucleophiles, such as amines or thiols.
Oxidation: The compound can be oxidized to form quinoline N-oxides under specific conditions.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
Nucleophilic Substitution: Substituted quinoline derivatives with various functional groups.
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Scientific Research Applications
6,7-Dichloro-2-propylquinolin-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its antimicrobial, antimalarial, and anticancer properties.
Medicine: Potential therapeutic agent for various diseases due to its biological activities.
Industry: Utilized in the development of dyes, catalysts, and materials.
Mechanism of Action
The mechanism of action of 6,7-Dichloro-2-propylquinolin-4-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to bacterial cell death . Additionally, it may interact with other cellular targets, contributing to its antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
4-Aminoquinoline: Known for its antimalarial activity.
7-Chloroquinoline: Exhibits antimicrobial and anticancer properties.
2-Propylquinoline: Used in various chemical syntheses.
Uniqueness
6,7-Dichloro-2-propylquinolin-4-amine stands out due to its unique combination of chlorine and propyl groups on the quinoline ring, which enhances its biological activity and makes it a valuable compound for research and industrial applications .
Properties
CAS No. |
1189107-41-2 |
|---|---|
Molecular Formula |
C12H12Cl2N2 |
Molecular Weight |
255.14 g/mol |
IUPAC Name |
6,7-dichloro-2-propylquinolin-4-amine |
InChI |
InChI=1S/C12H12Cl2N2/c1-2-3-7-4-11(15)8-5-9(13)10(14)6-12(8)16-7/h4-6H,2-3H2,1H3,(H2,15,16) |
InChI Key |
ALZDKPRGJDOWAV-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=C2C=C(C(=CC2=N1)Cl)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Acetamide, N-(6-phenylpyrrolo[1,2-c]pyrimidin-3-yl)-](/img/structure/B11859912.png)
![4-(3-Azaspiro[5.5]undec-3-yl)benzaldehyde](/img/structure/B11859917.png)




![8-(4-Methylbenzoyl)-2,3-dihydroimidazo[1,2-a]pyridin-5(1h)-one](/img/structure/B11859956.png)




